2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile
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Overview
Description
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile is a chemical compound with the molecular formula C11H4F6N4 It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, a hydrazono group, and a malononitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
Mode of Action
It can be inferred from related compounds that it may involve the activation of substrates and subsequent stabilization of partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It is known that similar compounds are used extensively in promoting organic transformations .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may play a role in promoting organic transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that similar compounds have stability at room temperature and gradually decompose under high temperature or light exposure . Therefore, it is crucial to consider these factors when using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile typically involves a two-step process:
Diazotization: 3,5-Bis(trifluoromethyl)aniline is treated with hydrogen chloride and sodium nitrite in water under cooling conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of sodium acetate in water at 0°C to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazono group, leading to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl groups and the phenyl ring can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: This compound also contains trifluoromethyl groups and is used in catalysis and material science.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Known for its reactivity in organic synthesis, particularly in the formation of urethanes and other derivatives.
3,5-Bis(trifluoromethyl)phenol: Utilized as a hydrogen donor in various chemical reactions.
Uniqueness
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile stands out due to its combination of trifluoromethyl groups, hydrazono functionality, and malononitrile moiety. This unique structure imparts distinct chemical properties, making it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQTABIHVIOPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NN=C(C#N)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381821 |
Source
|
Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138555-70-1 |
Source
|
Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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